Tert-butyl 3-(2H-tetrazol-5-YL)pyrrolidine-1-carboxylate

Description

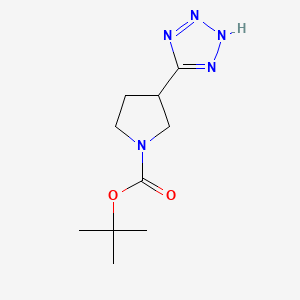

Tert-butyl 3-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine core (a five-membered saturated ring with one nitrogen atom) substituted at the 3-position with a 2H-tetrazole moiety and at the 1-position with a tert-butyl carbamate group. The tetrazole group (C₀H₁N₄) is a nitrogen-rich heterocycle often employed as a bioisostere for carboxylic acids due to its comparable acidity (pKa ~4–5) and hydrogen-bonding capabilities . The tert-butyl carbamate (Boc) group enhances solubility in organic solvents and acts as a protective group for amines during synthetic processes. This compound is of interest in medicinal chemistry and materials science, particularly as a building block for drug candidates or metal-organic frameworks (MOFs) .

Properties

IUPAC Name |

tert-butyl 3-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O2/c1-10(2,3)17-9(16)15-5-4-7(6-15)8-11-13-14-12-8/h7H,4-6H2,1-3H3,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUNZWHGKAKLDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700157 | |

| Record name | tert-Butyl 3-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186299-03-5 | |

| Record name | tert-Butyl 3-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tetrazole compounds under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the tetrazole ring or the pyrrolidine moiety.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine or tetrazole compounds .

Scientific Research Applications

Tert-butyl 3-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tetrazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical processes. The pyrrolidine moiety can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine/Piperidine Core Variations

Compound A: tert-Butyl 3-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate ()

- Core : Piperidine (six-membered ring) vs. pyrrolidine (five-membered ring).

- Impact : Piperidine’s larger ring increases conformational flexibility and may alter binding affinity in biological targets.

- Substituent: Pyrazole (two H-bond donors) vs. tetrazole (one H-bond donor). Pyrazole’s lower acidity (pKa ~10) reduces ionizability compared to tetrazole.

Heterocyclic Substituent Comparisons

Compound B : tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ()

- Substituent : Pyridine with bromo and methoxy groups vs. tetrazole.

- Reactivity : Bromo substituents enable cross-coupling reactions (e.g., Suzuki), while methoxy groups donate electron density, altering electronic properties.

- Applications : Likely used in catalysis or as ligands, contrasting with tetrazole’s role in bioisosterism .

Compound C : tert-Butyl 2-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate ()

- Substituent : Tosyl-protected pyrrolopyrazine and hydrazinecarboxylate vs. tetrazole.

- Functionality : Tosyl groups act as leaving groups, suggesting utility in stepwise synthesis. Hydrazinecarboxylate may serve as a precursor for heterocycle formation.

Physicochemical Properties

Notes:

- The target compound’s lower XLogP3 reflects tetrazole’s polarity compared to pyrazole in Compound A.

- Compound B’s higher molecular weight and lipophilicity stem from bromo and methoxy substituents.

Biological Activity

Tert-butyl 3-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate (CAS No. 1186299-03-5) is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and an average mass of approximately 239.279 g/mol. Its structure comprises a pyrrolidine ring substituted with a tert-butyl group and a tetrazole moiety, which is crucial for its biological interactions. The presence of the tetrazole ring is particularly noteworthy as it is often associated with enhanced pharmacological effects due to its ability to mimic carboxylic acids in biological systems.

This compound exhibits various biological activities primarily through interactions with enzymes and receptors. The following mechanisms have been proposed:

- Hydrogen Bonding : The tetrazole group can form hydrogen bonds with target proteins, influencing their conformation and activity.

- Hydrophobic Interactions : The tert-butyl group may engage in hydrophobic interactions, stabilizing binding to lipid membranes or hydrophobic pockets in proteins.

These interactions are essential for understanding the compound's pharmacological profile and potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Antitumor Effects : Similar compounds with tetrazole moieties have shown cytotoxic effects against various cancer cell lines, indicating potential antitumor activity for this compound.

Comparative Biological Activity

The biological activity of this compound can be compared to structurally related compounds:

| Compound Name | Structure Features | Potential Activity |

|---|---|---|

| Tert-butyl 3-amino-3-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate | Contains an amino group | Enhanced biological activity due to amino substitution |

| Tert-butyl 3-(2-methyl-2H-tetrazol-5-yl)pyrrolidine-1-carboxylate | Methyl substitution on tetrazole | Altered pharmacokinetics and activity profile |

| Tert-butyl 3-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate | Different tautomer of tetrazole | Varied biological effects compared to the 2H form |

These comparisons highlight how slight modifications in structure can lead to significant differences in biological activity and applications.

Case Studies and Research Findings

Several studies have investigated the biological activities of tetrazole-containing compounds, providing insights into their mechanisms and potential applications:

- Antitumor Activity : A study demonstrated that tetrazole derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values comparable to standard chemotherapeutic agents. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

- Antimicrobial Studies : Research has shown that similar tetrazole compounds demonstrate broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mode of action involves disrupting bacterial cell wall synthesis .

- Enzyme Inhibition : Compounds containing the tetrazole ring have been shown to inhibit specific enzymes, such as carbonic anhydrases, which are critical for various physiological processes. This inhibition can lead to therapeutic effects in conditions like glaucoma and obesity .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing tert-butyl 3-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a pyrrolidine scaffold with a tetrazole moiety. A reported procedure (for analogous compounds) uses mixed anhydride intermediates formed via reaction of carboxylic acids with isobutyl chloroformate in CH2Cl2 and DIPEA. Optimization includes monitoring reaction progress via LC-MS and adjusting stoichiometry (e.g., 1:1.1 molar ratio of acid to chloroformate) to minimize side products . Purification via flash chromatography (0–100% ethyl acetate/hexane gradient) ensures high purity.

Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?

- Methodological Answer : Structural confirmation relies on NMR (¹H and <sup>13</sup>C), IR, and HRMS. For example, the tert-butyl group’s characteristic singlet in ¹H NMR (~1.4 ppm) and carbonyl peaks in IR (~1700 cm⁻¹) confirm the carboxylate. HRMS with <1 ppm error validates molecular formula . Discrepancies in data (e.g., unexpected splitting in NMR) may require 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .

Q. What are common purification challenges, and how are they addressed?

- Methodological Answer : The compound’s polarity (due to tetrazole and pyrrolidine) complicates isolation. Flash chromatography with silica gel and gradient elution (ethyl acetate/hexane) effectively separates impurities. For persistent issues, recrystallization in CH2Cl2/hexane mixtures improves purity .

Advanced Research Questions

Q. How can computational modeling predict reactivity or binding interactions of this compound?

- Methodological Answer : Density functional theory (DFT) calculations model the tetrazole’s tautomeric equilibria (1H vs. 2H forms) to predict nucleophilic sites. Molecular docking studies (using software like AutoDock Vina) assess interactions with biological targets (e.g., angiotensin II receptors, where tetrazoles are known pharmacophores). Reaction path searches via quantum chemical methods (e.g., IRC analysis) optimize synthetic routes .

Q. What experimental strategies resolve contradictions in stability data under varying conditions?

- Methodological Answer : Stability studies under acidic/basic conditions (e.g., HCl/NaOH in THF/H2O) reveal degradation pathways. For example, the tert-butyl ester may hydrolyze at low pH. LC-MS and <sup>19</sup>F NMR (if fluorinated analogs exist) track decomposition products. Accelerated stability testing (40°C/75% RH) over 1–4 weeks identifies storage recommendations .

Q. How is the compound utilized in multi-step syntheses of bioactive molecules?

- Methodological Answer : The pyrrolidine-tetrazole scaffold serves as a precursor for peptidomimetics. For instance, deprotection of the tert-butyl group (using TFA/DCM) yields a free amine for coupling with carboxylic acids via EDC/HOBt. Case study: Analogous compounds are used in synthesizing kinase inhibitors, where the tetrazole mimics phosphate groups in transition states .

Q. What are the challenges in scaling up synthesis, and how are they mitigated?

- Methodological Answer : Batch-to-batch variability in mixed anhydride formation can reduce yields at scale. Process optimization includes switching to continuous flow reactors for precise control of reaction time/temperature. Solvent recycling (e.g., recovering CH2Cl2 via distillation) reduces costs. DOE (design of experiments) identifies critical parameters (e.g., DIPEA concentration) for robustness .

Key Research Considerations

- Stereochemical Control : Chiral centers in pyrrolidine require enantioselective synthesis (e.g., asymmetric hydrogenation) for pharmaceutical relevance .

- Biological Assays : Prioritize tetrazole bioisosteres in angiotensin receptor binding assays to validate therapeutic potential .

- Green Chemistry : Replace CH2Cl2 with cyclopentyl methyl ether (CPME) to improve sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.